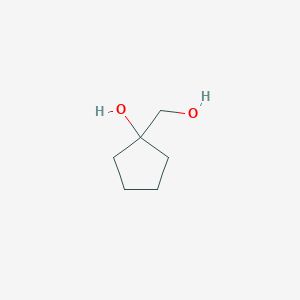

1-(Hydroxymethyl)cyclopentan-1-ol

Description

Significance within Organic Synthesis and Medicinal Chemistry Scaffolds

The cyclopentane (B165970) ring is a core structural motif present in a wide array of biologically active natural products and synthetic pharmaceuticals. baranlab.org Consequently, functionalized cyclopentane derivatives like 1-(hydroxymethyl)cyclopentan-1-ol are significant as versatile precursors and scaffolds in medicinal chemistry and organic synthesis.

One of the most prominent areas where cyclopentane scaffolds are crucial is in the synthesis of carbocyclic nucleoside analogues. acs.org In these compounds, the furanose ring oxygen of a natural nucleoside is replaced with a methylene (B1212753) group, a modification that can impart resistance to enzymatic degradation and often leads to potent antiviral or anticancer properties. cdnsciencepub.com The this compound structure contains the key carbocyclic core and the hydroxymethyl group analogous to the 5'-hydroxymethyl group of a natural sugar, making it a suitable starting point for the synthesis of these modified nucleosides. While some carbocyclic nucleoside derivatives have been synthesized and screened for anticancer and antiviral activities, the specific compounds tested did not show activity. nih.gov

The development of new synthetic routes to chiral, highly functionalized cyclopentanes is an active area of research, driven by the demand for these intermediates in creating complex molecules. nih.govoregonstate.edu The bifunctional nature of this compound, possessing two hydroxyl groups of different reactivity (primary vs. tertiary), allows for selective chemical transformations, enabling the controlled construction of intricate molecular frameworks.

Historical Context of Related Cyclopentane Derivatives Research

Historically, the synthesis of cyclopentane rings received less systematic attention in organic chemistry compared to their six-membered cyclohexane (B81311) counterparts. baranlab.orgscribd.com This disparity arose partly from the lack of a broadly applicable, high-yield reaction for forming five-membered rings, analogous to the powerful Diels-Alder reaction or Robinson annulation for cyclohexanes. baranlab.org

Early methods for constructing cyclopentane rings often relied on classical ionic reactions, such as intramolecular aldol (B89426) condensations and enolate alkylations. baranlab.orgscribd.com Over time, a multitude of strategies were developed, including various metal-mediated reactions, cycloadditions, and rearrangement reactions. For instance, the use of Grignard reagents and organocuprates in Michael addition-alkylation sequences provided reliable routes to substituted cyclopentanes. baranlab.org

The strategic importance of cyclopentane derivatives grew significantly with the discovery of natural products containing this ring system, such as prostaglandins (B1171923) and certain steroids, as well as the recognition of their potential in medicinal chemistry, particularly for nucleoside analogues. acs.org This spurred the development of more sophisticated and stereoselective synthetic methods, moving from classical approaches to modern catalytic processes.

Scope and Objectives of Contemporary Research on the Compound

Contemporary research related to this compound and similar structures is largely focused on the development of efficient and selective synthetic methodologies and their application in building complex, high-value molecules.

A major objective is the creation of novel carbocyclic nucleoside analogues with enhanced therapeutic properties. Researchers continue to explore new ways to synthesize these molecules, aiming for improved efficacy against viral diseases or cancer. researchgate.netbiorxiv.org This includes the development of divergent synthetic pathways that allow for the creation of a diverse library of analogues from a common cyclopentane intermediate for biological screening. biorxiv.org

Another key area of modern research is the advancement of catalytic methods for cyclopentane synthesis. This includes the development of enantioselective reactions that can produce specific stereoisomers of highly functionalized cyclopentanes, which is critical for pharmaceutical applications. nih.gov Copper-catalyzed and ruthenium-catalyzed cycloaddition and cycloisomerization reactions are examples of modern strategies being explored to build the cyclopentane framework with high precision and efficiency. organic-chemistry.org

Furthermore, there is a growing interest in using bio-based feedstocks for the synthesis of chemical building blocks, including cyclopentane derivatives. Research into green chemistry routes, for example, has demonstrated the synthesis of cyclopentane-1,3-diamine from hemicellulose, which can then be used to create novel bifunctional monomers for polymer synthesis. maastrichtuniversity.nl This highlights a broadening of the applications for cyclopentane scaffolds beyond pharmaceuticals into the realm of materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-(hydroxymethyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-6(8)3-1-2-4-6/h7-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIQSLRAIUMVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537765 | |

| Record name | 1-(Hydroxymethyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74397-18-5 | |

| Record name | 1-Hydroxycyclopentanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74397-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Hydroxymethyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Hydroxymethyl Cyclopentan 1 Ol and Its Analogues

Direct Synthesis Approaches

Direct approaches focus on the creation of the target 1,2-diol structure in a minimal number of steps, often by directly introducing the hydroxymethyl group or by dihydroxylating a suitable precursor.

Nucleophilic Hydroxymethylation Strategies

One effective method for synthesizing 1,2-diols like 1-(hydroxymethyl)cyclopentan-1-ol is through the nucleophilic hydroxymethylation of a corresponding ketone. This strategy involves the use of a hydroxymethyl anion synthon, which attacks the carbonyl carbon of cyclopentanone (B42830). While various hydroxymethylating agents have been developed, one notable example involves the use of (isopropoxydimethylsilyl)methyl Grignard reagent. orgsyn.org This reagent adds to the ketone, and subsequent oxidative cleavage of the carbon-silicon bond yields the desired 1-(hydroxymethyl)cycloalkanol. This method provides a direct alternative to multi-step procedures that might start with a cyanohydrin. orgsyn.org

Dihydroxylation Reactions of Cyclopentene (B43876) Precursors

The dihydroxylation of alkenes is a fundamental and widely used transformation in organic synthesis to produce vicinal diols (glycols). libretexts.orglibretexts.org For the synthesis of this compound, a suitable precursor would be methylenecyclopentane. This reaction can be performed using several key reagents that determine the stereochemical outcome.

Syn-dihydroxylation : This process adds two hydroxyl groups to the same face of the double bond. libretexts.orglibretexts.orgkhanacademy.org It is commonly achieved using osmium tetroxide (OsO4) or cold, alkaline potassium permanganate (B83412) (KMnO4). Due to the expense and toxicity of osmium tetroxide, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. wikipedia.org The Sharpless asymmetric dihydroxylation is an advanced variant that uses a chiral ligand to achieve enantioselectivity. wikipedia.org

Anti-dihydroxylation : This pathway adds the hydroxyl groups to opposite faces of the double bond. It is typically achieved via the epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orglibretexts.org

The choice between these methods allows for stereochemical control in the synthesis of diol analogues.

Table 1: Dihydroxylation Methods for Alkenes

| Method | Reagent(s) | Stereochemistry | Description |

|---|---|---|---|

| Upjohn Dihydroxylation | Catalytic OsO4, NMO | Syn | A reliable method for creating cis-diols from alkenes. wikipedia.org |

| Permanganate Oxidation | Cold, alkaline KMnO4 | Syn | A classic method, where the purple permanganate is reduced to green manganate, acting as a visual test. libretexts.org |

| Epoxidation & Hydrolysis | m-CPBA or other peroxy acid, then H3O+ | Anti | A two-step process that results in the formation of trans-diols. libretexts.org |

Synthesis via Grignard Reagents and Organolithium Species with Cyclopentanones

The reaction of organometallic reagents, such as Grignard and organolithium compounds, with ketones is a cornerstone of carbon-carbon bond formation. chegg.comgoogle.com To synthesize this compound, cyclopentanone can be treated with a protected one-carbon Grignard reagent, such as (methoxymethyl)magnesium chloride, followed by deprotection.

Alternatively, Grignard reagents can be used to synthesize analogues. For example, the addition of ethylmagnesium bromide to cyclopentanone results in the formation of 1-ethylcyclopentan-1-ol. chegg.com Similarly, reacting cyclopentanone with other organolithium or Grignard reagents provides access to a wide range of tertiary alcohols, which are analogues of the target compound. researchgate.netnih.gov

Table 2: Grignard Reactions with Cyclopentanone

| Grignard Reagent | Product | Analogue Type |

|---|---|---|

| CH3CH2MgBr | 1-Ethylcyclopentan-1-ol | Tertiary Alcohol |

| C6H5MgBr | 1-Phenylcyclopentan-1-ol | Tertiary Alcohol |

| (CH2=CH)MgBr | 1-Vinylcyclopentan-1-ol | Tertiary Alcohol |

Indirect and Multi-Step Synthesis Pathways

Indirect methods involve the construction and subsequent modification of the cyclopentane (B165970) ring or the use of ring-forming reactions to build the carbocyclic framework from acyclic precursors.

Functionalization of Cyclopentane Ring Systems

Complex carbocycles can be constructed by modifying pre-existing ring systems. nih.gov Modern synthetic methods, such as C-H functionalization, allow for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, providing efficient pathways to functionalized cyclopentanes that would otherwise require lengthy sequences. nih.gov

Another multi-step strategy involves the rearrangement of other cyclic systems. For instance, furfural (B47365) and 5-(hydroxymethyl)furfural (HMF), derived from biomass, can be converted into functionalized cyclopentanone derivatives through catalytic rearrangement and hydrogenation processes. nih.govrsc.org The Piancatelli rearrangement of furfuryl alcohol, for example, produces a 4-hydroxycyclopent-2-enone, which can be further modified to create various cyclopentane-based structures. nih.govrsc.org Ring expansion reactions, such as the acid-catalyzed rearrangement of an isopropenylcyclobutanol to a cyclopentanone, also represent an indirect route to functionalized five-membered rings. mdpi.com

Annulation Reactions in Carbocyclic Analogue Synthesis

Annulation reactions, which construct a new ring onto an existing molecule, are powerful tools for synthesizing carbocyclic systems. chim.itresearchgate.net While perhaps not the most direct route to this compound itself, they are critical for building the complex ring systems of its analogues.

The Nazarov cyclization, for instance, is an electrocyclic reaction that converts divinyl ketones into cyclopentenones, which are versatile intermediates for further functionalization. oregonstate.eduresearchgate.net Ring-closing metathesis (RCM) is another prominent method used to construct functionalized cyclopentenes from acyclic diene precursors. nih.govoregonstate.edu These annulation strategies provide access to a diverse array of substituted five-membered carbocycles that serve as scaffolds for natural product synthesis. oregonstate.edubaranlab.org

Rearrangement Reactions for Related Cyclopentanone Derivatives

Rearrangement reactions offer a powerful strategy for the synthesis of complex cyclic structures, including derivatives related to this compound. A notable example is the Tiffeneau–Demjanov rearrangement, which facilitates the ring expansion of cycloalkanes and cycloalkanols. wikipedia.org This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to yield a ring-expanded cycloketone. wikipedia.orgnumberanalytics.com

The process begins with the diazotization of the primary amine, forming a diazonium salt. numberanalytics.comwikipedia.org This is followed by the loss of nitrogen gas and a subsequent alkyl migration, which leads to the formation of a more stable carbocation and the expansion of the ring. numberanalytics.comwikipedia.org The final step is the formation of the cycloalkanone. numberanalytics.com The Tiffeneau–Demjanov rearrangement is particularly effective for creating five, six, and seven-membered rings. wikipedia.org

A key application of this rearrangement starts from a cyclic ketone, which is converted to a cyanohydrin. Subsequent reduction of the nitrile group yields a 1-aminomethyl-cycloalkanol, the direct precursor for the rearrangement. libretexts.orgbaranlab.org For instance, a cyclopentanone can be transformed into a cyclohexanone (B45756) derivative. The migratory aptitude of the adjacent carbon groups influences the product distribution when the ring is substituted. libretexts.org

Historically, this rearrangement provided a significant advancement in synthetic methodology, expanding the scope of the earlier Demjanov rearrangement by allowing for the enlargement of seven- and eight-membered rings as well. wikipedia.orgorganicreactions.org While newer methods have been developed, the Tiffeneau-Demjanov rearrangement remains a classic and valuable tool in organic synthesis for one-carbon ring homologation. baranlab.org

Asymmetric Synthetic Approaches

The synthesis of chiral molecules such as the analogues of this compound in an enantiomerically pure form is a significant goal in organic chemistry. Asymmetric synthesis achieves this by using chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. labinsights.nl These approaches can be broadly categorized into enantioselective and diastereoselective methodologies.

Enantioselective and Diastereoselective Methodologies

Enantioselective and diastereoselective strategies are crucial for constructing the stereochemically rich cyclopentane framework. Various methods have been developed to install multiple stereocenters with high fidelity.

Enantioselective Methodologies: Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. This is often achieved through catalysis.

Palladium-Catalyzed Allylic Alkylation: A brief, enantioselective synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block has been developed. This method utilizes the palladium-catalyzed enantioselective allylic alkylation of dioxanone substrates to prepare tertiary alcohols, which serve as precursors to the target cyclopentenediol. nih.gov

Organocatalytic Michael Addition: The cascade double Michael addition of α,β-unsaturated aldehydes with β-keto esters, catalyzed by O-TMS-protected diphenylprolinol, can produce polysubstituted cyclopentanones. This process can create four contiguous stereocenters in a single step with excellent enantioselectivity. nih.gov

Rhodium-Catalyzed Domino Sequence: A highly stereoselective synthesis of cyclopentanes bearing four stereocenters can be achieved through a domino reaction initiated by a rhodium carbene. The reaction of vinyldiazoacetates with enantiopure allyl alcohols, using a chiral rhodium catalyst, yields cyclopentane carboxylates with high diastereo- and enantioselectivity (99% ee, >97:3 dr). nih.gov

Diastereoselective Methodologies: Diastereoselective synthesis focuses on forming one diastereomer in preference to others.

Aza-Michael Reaction: Highly substituted cyclopentanones can be synthesized through an aza-Michael reaction of cyclopentenones with aniline (B41778) nucleophiles. The excellent diastereoselectivity is attributed to hydrogen bonding between a tertiary alcohol on the cyclopentenone and the incoming nucleophile. ucd.ie

Reductive [3+2] Cycloaddition: The diastereoselective reductive [3+2] cycloaddition of allenes and enones, catalyzed by a CoI₂(dppe) complex in the presence of zinc and water, provides access to cyclopentanols with very good yields. organic-chemistry.org

Cascade Double Michael Reaction: A cascade inter-intramolecular double Michael reaction between curcumins and arylidenemalonates can synthesize highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov A similar strategy could be adapted for cyclopentanone systems.

Below is a table summarizing selected enantioselective and diastereoselective methodologies for the synthesis of cyclopentane derivatives.

| Methodology | Catalyst/Reagent | Substrates | Product Type | Selectivity |

| Enantioselective Allylic Alkylation nih.gov | Palladium catalyst | Dioxanone substrates | Tertiary alcohols / Cyclopentenediols | Enantioselective |

| Organocatalytic Double Michael Addition nih.gov | O-TMS-protected diphenylprolinol | α,β-Unsaturated aldehydes, β-Keto esters | Polysubstituted cyclopentanones | Excellent enantioselectivity |

| Rhodium-Catalyzed Domino Sequence nih.gov | Chiral rhodium catalyst | Vinyldiazoacetates, Chiral allyl alcohols | Cyclopentane carboxylates | 99% ee, >97:3 dr |

| Aza-Michael Reaction ucd.ie | --- | Cyclopentenones, Aniline nucleophiles | Substituted cyclopentanones | Excellent diastereoselectivity |

| Reductive [3+2] Cycloaddition organic-chemistry.org | CoI₂(dppe)/Zn | Allenes, Enones | Cyclopentanols | Diastereoselective |

Chiral Catalyst Systems in Stereoselective Synthesis

The development of efficient chiral catalyst systems is paramount for stereoselective synthesis. These catalysts create a chiral environment that directs the formation of a specific stereoisomer.

Chiral Oxazaborolidines: Chiral oxazaborolidines are highly effective catalysts, particularly for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. labinsights.nlsigmaaldrich.com The Corey-Bakshi-Shibata (CBS) reduction is a well-known example that utilizes a proline-derived oxazaborolidine catalyst and borane (B79455). mdpi.com High enantioselectivity is achieved because the catalyst activates and holds both the ketone and the borane in a specific orientation within the transition state. nih.gov These catalysts can be generated in situ from chiral amino alcohols or lactam alcohols and borane, offering a practical and convenient method for various ketone reductions. mdpi.com Chiral oxazaborolidinium ions (COBIs) have also been shown to be powerful Lewis acid catalysts for a range of asymmetric transformations beyond reductions, including cycloadditions and rearrangement reactions. sigmaaldrich.com

Proline and its Derivatives: The amino acid proline, being a readily available and inexpensive chiral molecule, is a cornerstone of organocatalysis. mdpi.comyoutube.com (S)-Proline catalyzes the asymmetric intermolecular aldol (B89426) reaction, which is a classic method for forming carbon-carbon bonds with stereocontrol. mdpi.comwikipedia.org The reaction typically proceeds via an enamine intermediate formed between the ketone and proline. youtube.com Proline's bifunctional nature, containing both a secondary amine and a carboxylic acid, allows it to act as both a base and an acid within the catalytic cycle, facilitating the reaction through a well-organized transition state. youtube.comyoutube.comyoutube.com Although proline catalysis can sometimes suffer from low diastereoselectivity with certain substrates like cyclopentanone, adjusting reaction conditions such as temperature can improve the outcome. mdpi.com

Chiral Metal Complexes: Chiral metal complexes are widely used catalysts in asymmetric synthesis.

Rhodium Complexes: Chiral rhodium(III) complexes have been used to catalyze enantioselective cyclopropanation reactions with excellent enantio- and diastereoselectivity. organic-chemistry.org Rhodium carbene complexes are also effective in domino sequences to construct complex cyclopentanes. nih.gov

Palladium Complexes: Palladium catalysts, often paired with chiral ligands like chiral diamidophosphites, are used in asymmetric [3+2] cycloaddition reactions to construct chiral cyclopentyl sulfones with high regio-, diastereo-, and enantioselectivity. researchgate.net

Cobalt Complexes: Chiral cobalt-salen complexes have been developed as efficient catalysts for the cycloaddition of carbon dioxide to epoxides, producing chiral cyclic carbonates. mdpi.com

The table below highlights some key chiral catalyst systems and their applications in stereoselective synthesis relevant to cyclopentane structures.

| Catalyst System | Catalyst Type | Key Reactions | Typical Substrates |

| Chiral Oxazaborolidines sigmaaldrich.commdpi.comnih.gov | Organoboron Catalyst | Asymmetric ketone reduction (CBS reduction) | Prochiral ketones |

| Proline mdpi.comwikipedia.org | Organocatalyst (Amino Acid) | Asymmetric aldol reaction, Michael addition | Ketones, Aldehydes |

| Chiral Rhodium Complexes nih.govorganic-chemistry.org | Transition Metal Catalyst | Domino reactions, Cyclopropanation | Vinyldiazoacetates, Allyl alcohols |

| Chiral Palladium Complexes researchgate.net | Transition Metal Catalyst | [3+2] Cycloaddition | Allenes, Alkenes |

| Chiral Cobalt-Salen Complexes mdpi.com | Transition Metal Catalyst | CO₂ Cycloaddition | Epoxides |

Chemical Reactivity and Transformations of 1 Hydroxymethyl Cyclopentan 1 Ol

Hydroxyl Functional Group Transformations

The presence of both a primary and a tertiary hydroxyl group allows for selective and differential reactions. The primary hydroxyl (-CH₂OH) and the tertiary hydroxyl group attached directly to the cyclopentane (B165970) ring exhibit distinct chemical behaviors.

The oxidation of 1-(Hydroxymethyl)cyclopentan-1-ol is dependent on the choice of oxidizing agent and reaction conditions, owing to the different nature of its two hydroxyl groups. The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, while the tertiary alcohol is generally resistant to oxidation without cleavage of carbon-carbon bonds.

Aerobic oxidation of the cyclopentane moiety itself, in the presence of catalysts like N-hydroxyphthalimide (NHPI) derivatives, typically yields cyclopentanol (B49286) and cyclopentanone (B42830). researchgate.net In the case of this compound, selective oxidation of the primary alcohol is expected under mild conditions. For instance, related cyclopentanol derivatives can be oxidized to the corresponding ketones or aldehydes.

Table 1: Predicted Oxidation Products

| Oxidizing Agent | Target Group | Likely Product(s) |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Primary Alcohol | 1-Hydroxycyclopentanecarbaldehyde |

| Potassium permanganate (B83412) (KMnO₄), heat | Primary Alcohol | 1-Hydroxycyclopentanecarboxylic acid |

| Jones reagent (CrO₃/H₂SO₄) | Primary Alcohol | 1-Hydroxycyclopentanecarboxylic acid |

Detailed research on the aerobic oxidation of cyclopentane using fluorinated N-hydroxyphthalimide derivatives as catalysts has shown the formation of cyclopentanol, cyclopentanone, succinic acid, and glutaric acid. researchgate.net This suggests that under harsh oxidative conditions, the cyclopentane ring of this compound could also be cleaved.

Both hydroxyl groups can participate in etherification and esterification, though the primary alcohol is generally more reactive, particularly for sterically demanding reactions. Esterification is a common derivatization for hydroxyl groups. For example, the synthesis of polyfunctionalized cyclopentane derivatives often involves the formation of pentaacetates from polyols, demonstrating the feasibility of esterifying multiple hydroxyl groups on a cyclopentane ring. nih.gov

Table 2: Example Esterification and Etherification Reactions

| Reaction Type | Reagent | Functional Group Reacting | Product Class |

|---|---|---|---|

| Esterification | Acetic Anhydride | Primary & Tertiary OH | Acetate Ester |

The primary hydroxyl group of the hydroxymethyl moiety can undergo nucleophilic substitution, but it first requires conversion into a good leaving group. The hydroxyl group itself is a poor leaving group; therefore, it is typically protonated in the presence of a strong acid to form -OH₂⁺, or converted to a sulfonate ester (like a tosylate or mesylate) or a halide.

Once converted, the carbon atom of the hydroxymethyl group becomes susceptible to attack by nucleophiles. Given that it is a primary carbon, the reaction generally proceeds via an Sₙ2 mechanism. researchgate.net The tertiary hydroxyl group is much less likely to participate in an Sₙ2 reaction due to steric hindrance.

Tandem and Cascade Reactions

Tandem and cascade reactions, also known as domino reactions, are powerful strategies in organic synthesis where multiple bond-forming events occur in a single operation without the isolation of intermediates. rsc.org This approach enhances synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste. Functionalized derivatives of this compound are valuable substrates for such processes, enabling the rapid assembly of intricate bicyclic systems.

Intramolecular Aldol (B89426) Reactions in Functionalized Systems

The 1,2-diol structure of this compound can be chemically modified to generate precursors for intramolecular aldol reactions. A key transformation in this context is the oxidation of the diol to a dicarbonyl compound. For instance, selective oxidation of the primary and secondary alcohols can yield a keto-aldehyde, a 1,5-dicarbonyl compound perfectly primed for intramolecular cyclization.

The intramolecular aldol reaction of such a functionalized cyclopentane derivative typically proceeds under basic conditions. libretexts.orglibretexts.orglibretexts.orgpressbooks.pub The base abstracts an acidic α-proton from the carbon adjacent to one of the carbonyl groups, generating an enolate. This enolate then acts as a nucleophile, attacking the other carbonyl group within the same molecule. libretexts.orglibretexts.orglibretexts.orgpressbooks.pub The relative stability of the resulting ring system dictates the regioselectivity of the reaction. In the case of a 1,5-dicarbonyl precursor derived from this compound, the formation of a thermodynamically stable six-membered ring is highly favored over a more strained four-membered ring. libretexts.orgpressbooks.pub

This leads to the formation of a bicyclo[3.2.1]octane skeleton, a common structural motif in many natural products. researchgate.netresearchgate.net The initial aldol addition product is a β-hydroxy ketone, which can often be dehydrated under the reaction conditions to yield an α,β-unsaturated ketone, known as the aldol condensation product. libretexts.orglibretexts.orglibretexts.orgpressbooks.pub

Table 1: Intramolecular Aldol Reaction of a Functionalized this compound Derivative

| Precursor | Reaction Type | Key Intermediate | Product | Bicyclic System |

| 1-(Formyl)-2-cyclopentylmethanal (hypothetical oxidized derivative) | Intramolecular Aldol Condensation | Cyclopentanone Enolate | Bicyclo[3.2.1]oct-2-en-8-one | Bicyclo[3.2.1]octane |

The synthesis of bicyclo[3.2.1]octane systems through such base-catalyzed intramolecular cyclizations of 1,5-dicarbonyl compounds tethered to a cyclopentane ring is a well-established synthetic strategy. researchgate.net The reaction course is highly dependent on the nature of the base and the reaction time, which can influence the diastereoselectivity of the newly formed stereocenters. researchgate.net

Electrochemical Alkene Hetero-Difunctionalization

Electrochemical methods offer a green and powerful alternative for the difunctionalization of alkenes, avoiding the need for harsh chemical oxidants or reductants. rsc.org An unsaturated derivative of this compound, such as 1-(hydroxymethyl)cyclopent-1-ene, could be a suitable substrate for electrochemical hetero-difunctionalization.

In a typical process, the electrochemical oxidation of an alkene in the presence of two different nucleophiles leads to the formation of a product with both nucleophiles added across the double bond. The regioselectivity of this process can often be controlled by the nature of the nucleophiles and the reaction conditions.

For a hypothetical electrochemical reaction involving a cyclopentene (B43876) derivative bearing a hydroxymethyl group, in the presence of a nucleophile (Nu) and a solvent that can also act as a nucleophile (e.g., methanol), a variety of difunctionalized products could be envisioned. The reaction would be initiated by the anodic oxidation of the alkene to a radical cation. This intermediate would then be attacked by a nucleophile, followed by further oxidation and reaction with the second nucleophile.

Recent advancements in electro-organic chemistry have demonstrated the difunctionalization of alkenes through various radical-mediated pathways. rsc.org These methods allow for the introduction of diverse functional groups, including oxygen, nitrogen, and carbon-based nucleophiles, across a double bond. While specific studies on 1-(hydroxymethyl)cyclopent-1-ene are not prevalent, the general principles of electrochemical alkene difunctionalization suggest that this substrate would readily participate in such transformations, providing access to highly functionalized cyclopentane derivatives.

Table 2: Plausible Electrochemical Hetero-Difunctionalization of a this compound Derivative

| Substrate | Reaction Type | Potential Nucleophiles | Potential Products | Key Features |

| 1-(Hydroxymethyl)cyclopent-1-ene (hypothetical unsaturated derivative) | Electrochemical Hetero-Difunctionalization | H₂O, ROH, RCN, RCOOH | Dihydroxylated, alkoxy-hydroxylated, cyano-hydroxylated, or acyloxy-hydroxylated cyclopentanes | High atom economy, mild conditions, avoidance of stoichiometric oxidants |

The development of such electrochemical transformations on functionalized cyclopentene systems holds significant promise for the efficient synthesis of complex molecules with potential applications in materials science and pharmaceuticals.

Mechanistic Investigations of Reactions Involving 1 Hydroxymethyl Cyclopentan 1 Ol and Analogues

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways involves a detailed examination of the steps that connect reactants to products. This includes the identification of any transient species, known as intermediates, that are formed during the course of the reaction. For reactions involving 1-(hydroxymethyl)cyclopentan-1-ol, particular attention has been given to the formation and behavior of radical intermediates.

Free radicals, species with unpaired electrons, are highly reactive intermediates in many organic reactions. libretexts.org Their formation can be initiated by heat or light, often involving the homolytic cleavage of a weak bond. utexas.edu In the context of alcohols like this compound, radical formation can occur through hydrogen abstraction from a carbon atom or an oxygen atom. The stability of the resulting radical is a key factor in determining the reaction pathway, with tertiary radicals being more stable than secondary, which are in turn more stable than primary radicals. libretexts.org

The primary technique for the direct detection and characterization of radical intermediates is Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy. nih.gov This method is highly specific for species with unpaired electrons and can provide information about the radical's structure, concentration, and environment. nih.gov For instance, in the study of related cyclic systems, EPR spectroscopy has been instrumental. The photolysis of di-tert-butyl peroxide in the presence of 1-adamantylmethanol has been used to generate the 1-adamantylhydroxymethyl radical, whose EPR spectrum was subsequently analyzed. rsc.org Similarly, EPR has been used to identify and characterize α-triphenylstannylvinyl radicals in the hydrostannation of propargylic alcohols, providing definitive evidence for their existence as intermediates. qub.ac.uk While direct EPR studies on this compound are not extensively documented in readily available literature, the principles from analogous systems are applicable. The generation of a radical from this compound would likely proceed via hydrogen abstraction by a reactive species, such as a hydroxyl radical or a t-butoxy radical, to form a carbon-centered radical. The stability of this radical would be influenced by the cyclopentyl ring and the adjacent hydroxyl and hydroxymethyl groups.

| Radical Source Compound | Method of Generation | Radical Intermediate | Characterization Technique |

| 1-Adamantylmethanol | Photolysis of di-tert-butyl peroxide | 1-Adamantylhydroxymethyl radical | EPR Spectroscopy rsc.org |

| Dialkyl Propargylic Alcohols | Reaction with Ph3SnH/cat. Et3B/O2 | α-Triphenylstannylvinyl radicals | EPR Spectroscopy qub.ac.uk |

| Cyclopentane (B165970) | Reaction with hydroxyl radical | Cyclopentyl radical | Computational (Direct Dynamics) rsc.org |

Understanding the energy landscape of a reaction requires the characterization of its transition state—the highest energy point along the reaction coordinate. mit.edu Due to their fleeting nature, transition states are nearly impossible to observe experimentally. mit.edu Consequently, computational chemistry, particularly methods like Density Functional Theory (DFT), has become an indispensable tool for analyzing transition state structures and energies. mit.edumdpi.com

For reactions involving cyclopentane and its derivatives, computational models have been used to study the kinetics and mechanisms of hydrogen abstraction. rsc.orgrsc.org In a study on the reaction of cyclopentane with hydroxyl radicals, various DFT methods were benchmarked against high-accuracy coupled-cluster calculations to select the most accurate functional for describing the potential energy surface. rsc.org This allowed for the calculation of reaction rates using Canonical Variational Transition State Theory (CVT/SCT), which includes quantum mechanical tunneling effects. rsc.org Such computational approaches could be applied to this compound to model its reactions, for example, with oxidizing agents. A computational study would likely begin by mapping the potential energy surface for the approach of the reactant, followed by locating the transition state structure for hydrogen abstraction from one of the carbon atoms or the hydroxyl groups. The calculated activation energy would provide insight into the reaction's feasibility and rate. Recent advances in machine learning are also accelerating the process of calculating transition state structures, making these analyses more accessible. mit.edu

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies provide quantitative data on how fast reactions proceed and the position of chemical equilibrium. This information is vital for optimizing reaction conditions and predicting the product distribution.

The rate of a chemical reaction is influenced by several factors, including the concentration of reactants, temperature, pressure, and the presence of a catalyst. For reactions involving this compound, the structure of the substrate itself plays a critical role. Kinetic studies on analogous cyclic compounds have provided valuable insights. For example, the reaction of hydroxyl radicals with cyclopentanone (B42830) and its derivatives has been studied over a range of temperatures. nih.gov It was found that the rate coefficients for the reactions with unsaturated cyclic ketones like cyclopentenone were significantly higher than for the saturated cyclopentanone at room temperature. nih.gov This suggests that the presence of a double bond in the ring enhances reactivity towards hydroxyl radicals.

The temperature dependence of reaction rates is often described by the Arrhenius equation, which relates the rate constant to the activation energy and the pre-exponential factor. In the study of OH radical reactions with cyclopentenone derivatives, the rate coefficients showed different temperature dependencies, with some reactions exhibiting a decrease in rate with increasing temperature over certain ranges. nih.gov This behavior is indicative of a complex reaction mechanism, likely involving the formation of a pre-reactive complex. nih.gov For reactions of this compound, one would expect the reaction rate to be sensitive to the specific site of attack (e.g., abstraction of a hydrogen from the ring versus the hydroxymethyl group) and the steric hindrance around that site.

| Reactant | Reaction Condition | Rate Coefficient (cm³/s) | Temperature (K) |

| Cyclopentanone | Reaction with OH radical | 2.9(±0.6) × 10⁻¹² | Room Temperature |

| Cyclopentenone | Reaction with OH radical | 1.2(±0.1) × 10⁻¹¹ | Room Temperature |

| 2-Methyl-cyclopentenone | Reaction with OH radical | 1.7(±0.2) × 10⁻¹¹ | Room Temperature |

| 3-Methyl-cyclopentenone | Reaction with OH radical | ~0.23(±0.03) × 10⁻¹¹ | 350 |

Data sourced from a kinetic study of OH radical reactions with cyclopentenone derivatives. nih.gov

Many chemical reactions are reversible, meaning they can proceed in both the forward and reverse directions. The position of equilibrium is determined by the thermodynamic properties of the reactants and products, specifically the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction that favors the products at equilibrium. The equilibrium constant (Keq) is directly related to ΔG and provides a quantitative measure of the extent of a reaction at equilibrium.

Stereochemical Aspects in 1 Hydroxymethyl Cyclopentan 1 Ol Chemistry

Regioselectivity and Stereoselectivity in Synthesis and Transformations

The synthesis of functionalized cyclopentanes, including derivatives of 1-(hydroxymethyl)cyclopentan-1-ol, often involves reactions where control of regioselectivity and stereoselectivity is paramount. Regioselectivity, the control of where a reaction occurs on a molecule, and stereoselectivity, the control of the stereochemical outcome of a reaction, are crucial for obtaining a specific desired product.

For instance, in the synthesis of aminocyclopentitols, which are structurally related to this compound, stereoselective methods are employed to create specific stereoisomers with potential biological activity. mdpi.com One approach involves the use of a sugar-derived olefin which undergoes a series of reactions, including protection and deprotection steps, to yield a product with a defined stereochemistry. mdpi.com The stereochemical outcome of such multi-step syntheses is determined by the reagents and reaction conditions used at each stage.

The study of cycloaddition reactions, such as the [3+2] cycloaddition between a nitrone and an alkyne, provides insight into the factors governing regioselectivity and stereoselectivity. nih.gov Theoretical studies, like those using Molecular Electron Density Theory (MEDT), can help predict and explain the observed outcomes. nih.gov These studies have shown that the electronic properties of the reactants can dictate the regioselectivity, leading to the preferential formation of one constitutional isomer over another. nih.gov The stereoselectivity, or the preference for forming a particular stereoisomer, is often influenced by the kinetic and thermodynamic stability of the transition states and products, respectively. nih.gov

Diastereoselective Control in Functionalization Reactions

Diastereoselective reactions are those that favor the formation of one diastereomer over another. In the context of this compound derivatives, achieving high diastereoselectivity is essential for synthesizing complex molecules with multiple stereocenters.

A notable example is the intramolecular 1,3-dipolar nitrone olefin cycloaddition (INOC) reaction. nih.gov In the synthesis of functionalized aminocyclopentitols, a nitrone generated from a sugar derivative undergoes an intramolecular cycloaddition to form a fused isoxazolidine (B1194047) skeleton with a high degree of diastereoselectivity. nih.gov This diastereoselectivity arises from the specific three-dimensional arrangement of the starting material, which directs the cycloaddition to occur from a particular face of the molecule.

Similarly, cascade reactions, such as the inter–intramolecular double Michael addition, can proceed with complete diastereoselectivity in many cases. nih.gov These reactions, used to synthesize highly substituted cyclohexanones, demonstrate how a sequence of reactions can be controlled to produce a single diastereomer as the major product. nih.gov The stereochemical outcome is often dictated by the steric and electronic properties of the substrates and reagents involved. nih.gov

The desymmetrization of prochiral molecules is another powerful strategy for achieving diastereoselective functionalization. rsc.org For example, the reaction of prochiral para-quinamines with in situ generated cyclopropenes leads to the formation of fused hydroindol-5-one frameworks with high diastereoselectivity. rsc.org This process creates multiple contiguous stereogenic centers in a controlled manner. rsc.org

Enantioselective Transformations and Chiral Pool Syntheses

Enantioselective synthesis refers to chemical reactions that preferentially produce one enantiomer over its mirror image. This is of particular importance in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities. this compound, being a prochiral molecule, can be a substrate for enantioselective transformations.

One of the key strategies for enantioselective synthesis is the use of a chiral pool. Chiral pool synthesis involves using a readily available, enantiomerically pure natural product as a starting material. slideshare.net This starting material, with its pre-existing stereocenters, can be converted through a series of chemical reactions into a desired target molecule, thereby transferring its chirality. While specific examples of using this compound as a chiral pool starting material are not extensively documented in the provided search results, the principles of chiral pool synthesis are broadly applicable to creating chiral derivatives from prochiral starting materials.

Palladium-catalyzed enantioselective allylic alkylation is a powerful method for preparing tertiary alcohols in an enantioselective manner. nih.govcaltech.edu This type of reaction could potentially be applied to derivatives of this compound to introduce a chiral center with high enantiomeric excess. The success of such a reaction relies on the use of a chiral ligand that coordinates to the palladium catalyst and directs the nucleophilic attack to one face of the allylic substrate.

Conformational Analysis and its Influence on Reactivity

The three-dimensional shape, or conformation, of a molecule can have a significant impact on its reactivity. For cyclic systems like the cyclopentane (B165970) ring in this compound, the ring can adopt various conformations, such as the envelope and twist forms. The substituents on the ring will occupy either axial or equatorial positions, and the relative stability of these conformations can influence the molecule's reactivity.

Studies on related bicyclic cyclopentanone (B42830) systems have shown that the stereochemistry of a side chain can dictate the stable conformation of the ring system. researchgate.net This conformational preference, in turn, can influence the molecule's reactivity towards nucleophiles. researchgate.net For example, a particular diastereomer with a specific conformation may exhibit higher reactivity in a thiol addition reaction compared to its inactive diastereomer. researchgate.net This highlights that conformational control can be a key factor in determining the biological activity of a molecule. researchgate.net

Molecular modeling studies can be used to predict the most stable conformations of molecules and to understand the energetic differences between various transition states. mdpi.com For instance, in the synthesis of aminocyclopentitols, the observed ratio of diastereomeric products was explained by calculating the energies of the respective transition state conformations. mdpi.com The transition state leading to the major product was found to be energetically more favorable due to reduced steric hindrance. mdpi.com

Derivatives, Analogues, and Scaffolds Based on 1 Hydroxymethyl Cyclopentan 1 Ol

Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues (CNAs) are a significant class of compounds in which a cyclopentane (B165970) or other carbocyclic ring replaces the furanose sugar of natural nucleosides. This modification can lead to improved biological activity and stability.

The synthesis of carbocyclic nucleoside analogues often begins with the construction of a functionalized cyclopentane core. For instance, carbocyclic analogues of 5'-nor-2'-deoxyguanosine feature a cyclopentane ring in place of the typical sugar moiety. ontosight.ai The synthesis involves a multi-step process that includes forming the cyclopentane ring, introducing hydroxyl groups, and attaching the purine (B94841) base. ontosight.ai

Key intermediates in the synthesis of these analogues are often amino-cyclopentane derivatives. For example, (+/-)-(1β,2α,4β)-4-amino-1,2-cyclopentanedimethanol and (+/-)-(1β,3α,4β)-4-amino-1,3-cyclopentanedimethanol serve as precursors for constructing both purine and pyrimidine (B1678525) bases on their amino groups. researchgate.net

Structural modifications aim to enhance the biological activity and metabolic stability of these analogues. One common strategy is to replace the glycosidic oxygen with a methylene (B1212753) group, which increases stability towards hydrolysis by phosphorylases. nih.gov These carbocyclic nucleosides are often recognized by the same enzymes as their natural counterparts. nih.gov

A variety of synthetic strategies have been developed to access these complex molecules. These include the condensation of cyclopentenyl chloride with pyrimidines, followed by epoxidation and substitution to create derivatives of 5'-dehydroxymethyl carbocyclic nucleosides. nih.gov

| Starting Material | Key Synthetic Steps | Final Product Class | Reference |

| Cyclopentenyl chloride | Condensation with pyrimidines, epoxidation, substitution | 5'-dehydroxymethyl carbocyclic nucleoside derivatives | nih.gov |

| (+/-)-(1β,2α,4β)-4-amino-1,2-cyclopentanedimethanol | Construction of purine or pyrimidine base on the amino group | Carbocyclic adenosine, inosine, and uridine (B1682114) analogues | researchgate.net |

| Functionalized cyclopentane | Formation of cyclopentane ring, introduction of hydroxyls, attachment of guanine | Carbocyclic 5'-nor-2'-deoxyguanosine | ontosight.ai |

The incorporation of purine and pyrimidine bases is a critical step in the synthesis of carbocyclic nucleosides. These bases can be attached to the carbocyclic scaffold through various chemical reactions. The resulting analogues can be viewed as either N-3 ribosylated purines or 5,6-disubstituted pyrimidines, which allows for potential recognition by both purine- and pyrimidine-metabolizing enzymes. nih.govnih.gov This dual recognition could be advantageous in overcoming drug resistance mechanisms. nih.gov

Modifications to the heterocyclic bases themselves can also lead to novel compounds with unique biological properties. For example, the creation of purine-pyrimidine hybrid nucleosides has been explored as a strategy to develop more effective inhibitors of key enzymes in viral replication pathways. nih.govnih.gov

To enhance binding affinity and selectivity for target enzymes, conformationally locked nucleoside analogues have been developed. nih.gov Restricting the conformational flexibility of the carbocyclic ring can favor a bioactive conformation, leading to improved molecular recognition by enzymes. nih.gov

One approach to achieve this conformational locking is through the introduction of a fused cyclopropane (B1198618) ring, creating a bicyclo[3.1.0]hexane or bicyclo[4.1.0]heptane system. nih.govrsc.orgacs.orgnih.gov For instance, carbocyclic nucleosides built on a bicyclo[3.1.0]hexane template can fix the ring pucker in a specific conformation. rsc.org The synthesis of these rigid structures often involves a key cyclopropanation step on a cyclopentane intermediate. rsc.org

Another example involves the stereoselective synthesis of enantiomerically pure carbocyclic nucleoside analogues based on a cyclohexane (B81311) moiety with a fused cyclopropyl (B3062369) ring. nih.govacs.orgnih.gov These syntheses can involve highly diastereoselective allylic oxidation and hydroboration reactions to establish the desired stereochemistry. nih.govacs.orgnih.gov

| Scaffold | Key Feature | Synthetic Strategy | Reference |

| Bicyclo[3.1.0]hexane | Fixed Southern conformation | Cyclopropanation of a cyanocyclopentane intermediate | rsc.org |

| Bicyclo[4.1.0]heptane | Fused cyclopropyl ring on a cyclohexane-based scaffold | Diastereoselective allylic oxidation and hydroboration | nih.govacs.orgnih.gov |

| 2-oxabicyclo[3.1.0]hexane | Cyclopropane appended to a ddhC-isosteric scaffold | Direct cyclopropanation of a ddh-type scaffold | wgtn.ac.nz |

Other Functionalized Cyclopentanol (B49286) Scaffolds

Beyond nucleoside analogues, the cyclopentanol framework is utilized to create a variety of other functionalized scaffolds with diverse chemical properties and potential applications.

The introduction of alkynyl and alkenyl groups onto the cyclopentanol scaffold provides valuable handles for further chemical transformations and can influence biological activity. juniperpublishers.com These derivatives can be synthesized through various methods. For example, the reaction of an appropriate alcohol with phosgene (B1210022) or thionyl chloride in the presence of a phosphine (B1218219) oxide catalyst can yield alkenyl and alkynyl chlorides. google.com

Enyne metathesis is another powerful tool for constructing functionalized vinylcyclopentenols. organic-chemistry.org This reaction can follow the trapping of in-situ generated β,γ-alkynyl aldehydes with allyl nucleophiles. organic-chemistry.org Alkynyl groups are present in some antifungal agents, and their incorporation can modulate the physicochemical and biological properties of a compound. juniperpublishers.com

The cyclopentane ring is a common structural motif in more complex bicyclic and polycyclic systems. nih.gov These rigid scaffolds are of interest in medicinal chemistry as they can improve affinity, selectivity, and metabolic stability by presenting well-defined exit vectors for substituents. nih.gov

Strategies to construct these systems include ring-closing metathesis and cycloaddition reactions. nih.govnih.gov For example, 2,5-disubstituted bicyclo[2.1.1]hexanes can act as rigidified versions of 1,3-disubstituted cyclopentanes, which are common motifs in drug molecules. nih.gov The synthesis of these structures can be achieved through [2+2]-cycloaddition or C-H functionalization strategies. nih.gov

Utility as Building Blocks in Complex Molecule Synthesis

1-(Hydroxymethyl)cyclopentan-1-ol serves as a versatile and valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its rigid cyclopentane core, coupled with the presence of two hydroxyl groups, offers a unique stereochemical and functional platform for the construction of more intricate molecular architectures. Researchers have leveraged these features to incorporate the diol into a variety of larger structures, including spirocycles, bridged systems, and analogues of biologically active compounds.

The diol's structure is particularly amenable to the creation of spirocyclic compounds, where two rings share a single carbon atom. This is a desirable structural motif in drug discovery as it can lead to novel three-dimensional shapes that can interact with biological targets. For example, this compound can be reacted with a second diol under acidic conditions to form a spirocyclic acetal. Furthermore, its conversion to a cyclic sulfite (B76179) and subsequent reaction with a C-nucleophile has been shown to produce C-spirocyclic derivatives.

In the realm of medicinal chemistry, this compound has been utilized as a key starting material for the synthesis of carbocyclic nucleoside analogues. These are molecules that mimic the structure of natural nucleosides but have a carbocyclic ring in place of the sugar moiety, often leading to enhanced metabolic stability. The synthesis of certain antiviral agents, such as analogues of Entecavir, has utilized derivatives of this compound.

The utility of this diol extends to the synthesis of complex polycyclic and bridged systems. Through multi-step synthetic sequences, the hydroxyl groups can be functionalized to participate in intramolecular cyclization reactions, leading to the formation of new rings fused or bridged onto the central cyclopentane scaffold.

The following table summarizes selected examples of complex molecules synthesized using this compound as a building block, highlighting the synthetic strategy and the resulting molecular class.

| Target Molecule Class | Synthetic Strategy | Intermediate |

| Spirocyclic Compounds | Reaction with a second diol | Spirocyclic acetal |

| C-Spirocyclic Derivatives | Conversion to a cyclic sulfite and reaction with a C-nucleophile | Cyclic sulfite |

| Carbocyclic Nucleoside Analogues | Multi-step synthesis involving functional group manipulation | Various functionalized cyclopentane derivatives |

The strategic application of this compound as a synthetic building block continues to be an area of active research, with potential for the discovery of new therapeutic agents and functional materials.

Applications in Advanced Organic Synthesis Methodology

Development of Electrosynthesis Methodologies

Electrosynthesis is emerging as a powerful and sustainable tool in modern organic chemistry, often avoiding harsh reagents and offering unique reactivity. While direct electrosynthesis of 1-(hydroxymethyl)cyclopentan-1-ol is not prominently documented, related electrochemical transformations highlight potential pathways for its synthesis and functionalization.

Recent advancements include the electrochemical mediator-induced intermolecular (3+2) annulation to create cyclopentene (B43876) and cyclopentane (B165970) derivatives from simple alkenes and alkynes. nih.gov This method provides an efficient route to decorated cyclopentane rings under mild conditions. nih.gov Furthermore, electrochemical methods have been developed for the deconstructive functionalization of cycloalkanols. acs.org This approach utilizes a proton-coupled electron transfer (PCET) process to generate alkoxy radicals from alcohols, which can then undergo ring-opening to form distally functionalized ketones. acs.org For instance, the electrochemical deconstructive bromination of various cycloalkanols has been shown to be efficient for rings ranging from 3 to 12 members. acs.org Such strategies, currently applied to other cycloalkanols, represent a frontier for the potential future application and transformation of this compound.

The principles are also demonstrated in the electro-organic synthesis of cyclopentanone (B42830) derivatives from the reduction of benzothiazole (B30560) precursors in aqueous media, a process confirmed through cyclic voltammetry and other analytical techniques. rsc.org These methodologies underscore the potential of electrosynthesis to access and modify cyclopentane-based structures, providing a greener alternative to classical synthesis routes. nih.govacs.org

Strategies for Novel Compound Derivatization and Functionalization

The two hydroxyl groups of this compound offer multiple handles for derivatization, enabling its use as a scaffold for creating diverse and complex molecules. Functionalization strategies often target these hydroxyl groups for etherification, esterification, or replacement to build molecules with specific biological activities.

A primary application of such derivatization is in the synthesis of carbocyclic nucleosides, where a cyclopentane or cyclopentene ring mimics the furanose sugar of natural nucleosides. scilit.comnih.gov These analogues are often more stable against enzymatic degradation. The synthesis of these compounds involves the strategic introduction of a nucleobase onto the carbocyclic core. For example, cyclopentane diols can be converted into intermediates suitable for coupling with purine (B94841) or pyrimidine (B1678525) bases. mdpi.com

The process of derivatization is essential for modifying the properties of a lead compound. taylorandfrancis.com In drug discovery, derivatization can be used to improve potency, selectivity, or pharmacokinetic properties. For instance, "double-headed nucleosides," which feature an additional nucleobase linked to the sugar mimic, have been synthesized from precursors containing hydroxyl groups that are converted to azides for click chemistry or other coupling reactions. beilstein-journals.org

Key derivatization reactions for cyclopentane diol scaffolds are summarized below.

| Starting Scaffold Type | Reagents/Reaction Type | Resulting Functional Group/Compound Type | Purpose/Application | Reference(s) |

| Cyclopentane diol | Nucleobase coupling (e.g., Mitsunobu, Vorbrüggen) | Carbocyclic Nucleoside Analogues | Antiviral, Anticancer Agents | scilit.commdpi.com |

| D-Ribose | Ring-closing metathesis, oxidation | D-Cyclopent-2-enone | Key intermediate for carbocyclic nucleosides | researchgate.net |

| Nucleoside with 3'-OH | Mesylation, Azidation, Click Chemistry | 3'-Triazolyl-linked double-headed nucleosides | Modified oligonucleotides, Antiviral discovery | beilstein-journals.org |

| Biochemicals/Drugs | Silylating agents (e.g., MSTFA) | Trimethylsilyl derivatives | Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) | taylorandfrancis.com |

Role as Key Intermediates in Pharmaceutical and Agrochemical Synthesis Pathways

The cyclopentane framework is a common motif in many biologically active compounds, making its derivatives, including this compound, valuable intermediates in the synthesis of pharmaceuticals and potentially agrochemicals. The most significant role for such intermediates is in the field of antiviral drug discovery.

Carbocyclic nucleosides are a major class of antiviral agents that are structurally similar to natural nucleosides but have a carbocyclic ring instead of a ribose sugar. scilit.comnih.gov This structural change often imparts resistance to hydrolysis by phosphorylases, enhancing biological stability. A prominent example is Carbovir, a potent inhibitor of the human immunodeficiency virus (HIV). The synthesis of Carbovir and related compounds relies on enantiomerically pure cyclopentyl building blocks. scilit.com The development of synthetic routes to cyclopentyl carbocyclic nucleosides has been an area of intense research for several decades. scilit.com

While many syntheses start from cyclopentene derivatives, the functionalization of saturated cyclopentane diols is also a viable strategy for accessing these important pharmaceutical agents. mdpi.comresearchgate.net The synthesis of various purine and pyrimidine carbocyclic nucleosides has been developed, and these compounds are routinely screened for antiviral and anticancer activities. scilit.com Although no specific activity has been reported for derivatives of this compound itself, its structure fits the profile of a precursor to these important classes of drugs. For example, a patent discloses pyrrolidinone derivatives as glucokinase activators for the treatment of type II diabetes, which may be synthesized from cycloalkyl intermediates. google.comgoogleapis.com

The table below lists examples of pharmaceutically relevant compound classes that utilize cyclopentane-based intermediates.

| Intermediate Type | Target Compound Class | Therapeutic Area | Reference(s) |

| Enantiopure cyclopentene diols/amines | Carbocyclic Nucleosides (e.g., Carbovir) | Antiviral (HIV, VZV) | scilit.com |

| D-Cyclopent-2-enone (from D-Ribose) | Carbocyclic Nucleosides (e.g., (-)-Aristeromycin) | Antiviral, Anti-HIV | researchgate.net |

| Cyclopentenyl chloride | 5'-Dehydroxymethyl carbocyclic nucleosides | Antiviral, Anticancer (screening) | |

| Cycloalkyl precursors | Pyrrolidinone derivatives | Antidiabetic (Glucokinase activators) | google.comgoogleapis.com |

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Hydroxymethyl Cyclopentan 1 Ol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H, ¹³C, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy In the ¹H NMR spectrum of 1-(Hydroxymethyl)cyclopentan-1-ol, distinct signals are expected for the different types of protons present. The protons of the cyclopentane (B165970) ring would appear as a complex multiplet, likely in the range of 1.4-1.8 ppm. libretexts.orgyoutube.com The two protons of the hydroxymethyl group (-CH₂OH) are chemically equivalent and would typically produce a single sharp peak, expected to appear around 3.5-4.0 ppm due to the deshielding effect of the adjacent oxygen atom. libretexts.org The signals for the two hydroxyl (-OH) protons can appear over a broad range (typically 1-5 ppm) and their chemical shift is highly dependent on solvent, concentration, and temperature. youtube.com These peaks are often broad and may not show clear coupling.

¹³C NMR Spectroscopy A proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, four distinct signals would be predicted. The carbon of the hydroxymethyl group (-CH₂OH) would be expected in the 60-80 ppm region. oregonstate.edulibretexts.org The tertiary carbon of the cyclopentane ring bearing the hydroxyl group (C-OH) would appear significantly downfield, typically around 70-90 ppm. The remaining four carbons of the cyclopentane ring would give rise to two signals for the -CH₂- groups, expected in the typical alkane region of approximately 20-45 ppm. oregonstate.edulibretexts.org

Predicted NMR Chemical Shifts for this compound

| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | ||

|---|---|---|---|

| Proton Type | Predicted Chemical Shift (δ, ppm) | Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Cyclopentane Ring Protons (-CH₂-) | 1.4 - 1.8 | Quaternary Carbon (-C-OH) | 70 - 90 |

| Hydroxymethyl Protons (-CH₂OH) | 3.5 - 4.0 | Hydroxymethyl Carbon (-CH₂OH) | 60 - 80 |

| Hydroxyl Protons (-OH) | 1.0 - 5.0 (broad) | Cyclopentane Carbons (-CH₂-) | 20 - 45 |

Correlation Spectroscopy (COSY) Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) are used to establish connectivity between protons that are coupled to each other, typically through two or three bonds. libretexts.orgwikipedia.org In a COSY spectrum of this compound, cross-peaks would be observed connecting the signals of adjacent, non-equivalent protons within the cyclopentane ring. libretexts.orgmnstate.edu This would help to assign the specific signals of the protons at the C2/C5 and C3/C4 positions of the ring. Since there are no protons on the quaternary C1 carbon, direct three-bond coupling between the hydroxymethyl protons and the ring protons would not be expected. The diagonal of the COSY spectrum represents the one-dimensional ¹H NMR spectrum. mnstate.eduyoutube.com

Infrared (IR) Spectroscopy in Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czlibretexts.org For this compound, the most prominent features in the IR spectrum would confirm the presence of the alcohol functional groups.

The key characteristic absorptions are:

O-H Stretching: A very strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of hydrogen-bonded hydroxyl (-OH) groups in alcohols. vscht.czpressbooks.pub The broadness is a result of intermolecular hydrogen bonding between the alcohol molecules.

C-H Stretching: Absorptions due to the stretching of C-H bonds in the sp³-hybridized carbons of the cyclopentane ring would appear just below 3000 cm⁻¹, typically in the range of 2850-2970 cm⁻¹. libretexts.orgpressbooks.pub

C-O Stretching: The stretching vibrations of the C-O single bonds of the primary and tertiary alcohols would result in strong bands in the fingerprint region, typically between 1050 and 1260 cm⁻¹. vscht.cz An analogue, cyclopentanol (B49286), shows a strong C-O stretch at approximately 1078 cm⁻¹. kcvs.ca

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Alkane (sp³ C-H) | 2850 - 2970 | Strong |

| C-O Stretch | Alcohol (C-OH) | 1050 - 1260 | Strong |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through analysis of its fragmentation patterns. wikipedia.org

For this compound (Molecular Weight: 116.16 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 116. However, for alcohols, particularly tertiary alcohols, the molecular ion peak is often weak or entirely absent due to rapid fragmentation. whitman.edulibretexts.orgntu.edu.sg

The fragmentation of this compound would be driven by the presence of the two hydroxyl groups and the cyclic structure. Key fragmentation pathways for cyclic alcohols include:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule, which would result in a peak at M-18, or m/z 98. ntu.edu.sglibretexts.org

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbon bearing the hydroxyl group is a major fragmentation pathway. ntu.edu.sglibretexts.org

Loss of the hydroxymethyl radical (•CH₂OH, 31 u) from the molecular ion would lead to a fragment at m/z 85.

Cleavage of a C-C bond within the ring adjacent to the tertiary alcohol would also occur.

Ring Cleavage: Cyclic alcohols can undergo complex ring cleavage, often resulting in a characteristic peak at m/z 57. whitman.eduwhitman.edu

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 116 | [C₆H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 98 | [C₆H₁₀O]⁺• | Loss of H₂O (M-18) |

| 85 | [C₅H₉O]⁺ | Loss of •CH₂OH (M-31) |

| 57 | [C₄H₉]⁺ | Complex Ring Cleavage |

X-ray Crystallography in Determining Solid-State Conformations

X-ray crystallography is an experimental science that determines the precise three-dimensional structure of a molecule in a crystal. nih.gov By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the atomic arrangement, including exact bond lengths, bond angles, and intermolecular interactions. nih.gov

While a specific crystal structure for this compound is not publicly available, the technique would provide invaluable information if a suitable crystal could be grown. The analysis would definitively establish the conformation of the cyclopentane ring. Cyclopentane rings are not planar; they adopt puckered conformations to relieve torsional strain. libretexts.orgpressbooks.pub The two most common conformations are the "envelope," where four carbons are coplanar and one is out of the plane, and the "half-chair," where three carbons are coplanar with the other two displaced on opposite sides of the plane. youtube.comyoutube.com

Furthermore, X-ray crystallography would reveal the intricate network of intermolecular hydrogen bonding in the solid state. The presence of both a primary and a tertiary alcohol group allows for the molecule to act as both a hydrogen bond donor and acceptor, leading to a complex and stable crystal lattice. This technique remains the definitive method for elucidating the solid-state conformation of molecules. nih.gov

Future Research Directions and Emerging Trends in 1 Hydroxymethyl Cyclopentan 1 Ol Chemistry

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient and sustainable methods for synthesizing 1-(hydroxymethyl)cyclopentan-1-ol and related 1,2-diols is a primary focus of ongoing research. Current investigations are moving beyond traditional multi-step procedures to explore more direct and atom-economical catalytic approaches.

A promising avenue is the catalytic hydroxymethylation of cyclopentanone (B42830). This approach is analogous to methods used for similar cyclic ketones, such as the preparation of 1-(hydroxymethyl)cyclohexanol, which can be synthesized from cyclohexanone (B45756) through nucleophilic hydroxymethylation. acs.org Developing selective catalysts for the direct addition of a hydroxymethyl group to cyclopentanone would represent a significant advancement. Another area of exploration involves the catalytic hydrogenation of cyclic 1,3-diones, which has been shown to be an effective route to 1,3-diols. researchgate.netencyclopedia.pub Adapting this methodology to suitable precursors could provide a scalable route to this compound.

Furthermore, methods for the synthesis of cyclopentane-1,2-diols, such as the oxidation and subsequent hydrolysis of cyclopentene (B43876), are being refined. acs.org Innovations in this area, particularly the use of Fe-Cu catalyst systems, aim to reduce costs and environmental impact compared to older methods. acs.org Researchers are also investigating molybdenum-catalyzed oxidative cleavage of other diols to produce valuable dicarbonyl compounds, a strategy which, if reversed or adapted, could inspire new synthetic pathways. rsc.org

The table below summarizes potential synthetic precursors and the general class of reaction being explored for the synthesis of cyclopentane (B165970) diols.

| Precursor | Reaction Type | Target Diol Type |

| Cyclopentanone | Nucleophilic Hydroxymethylation | 1,1-Disubstituted Diol |

| Cyclopentene | Epoxidation and Hydrolysis | 1,2-Diol |

| Cyclopentane-1,3-dione | Catalytic Hydrogenation | 1,3-Diol |

| Cyclopropanols | Dimerization | 1,3-Diol |

Design and Synthesis of Advanced Analogues with Tunable Reactivity

The structural framework of this compound serves as a template for designing advanced analogues with tailored properties and reactivity. By modifying the cyclopentane ring or the hydroxyl groups, researchers can fine-tune the molecule's characteristics for specific applications, from medicinal chemistry to polymer science.

A key area of interest is the synthesis of analogues where the stereochemistry of the hydroxyl groups is precisely controlled. For instance, in the development of cyclopentane-based muraymycin analogues, which target the essential bacterial enzyme MraY, the diastereoselective synthesis of the 1,2-syn-amino alcohol group was a critical step. nih.gov This highlights how controlling the spatial arrangement of functional groups on the cyclopentane ring is crucial for biological activity. The introduction of lipophilic side chains has also been shown to be essential for MraY inhibition, demonstrating that functionalization is a powerful tool for tuning bioactivity. nih.gov

In the realm of polymer chemistry, the cis/trans isomerism of cyclic diol monomers is a powerful tool for tuning the properties of polyesters. researchgate.netnih.gov For example, the stereoisomer ratio of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO) in terephthalate (B1205515) polyesters significantly alters the material's mechanical and thermal performance. researchgate.net Polyesters made with the pure cis-CBDO isomer exhibit substantially improved toughness and impact resistance compared to those made with the trans isomer or a mixed isomer feed. researchgate.net This principle can be directly applied to analogues of this compound, where controlling the stereochemistry could lead to the development of novel polymers with precisely engineered characteristics such as biodegradability, stiffness, and thermal stability. nih.govcore.ac.uk

Interdisciplinary Research with Computational and Materials Science Approaches

The integration of computational chemistry and materials science is accelerating the exploration of this compound and its derivatives. This interdisciplinary approach enables a deeper understanding of molecular behavior and provides a rational design framework for new materials.

Computational studies, such as molecular mechanics (MM) and Density Functional Theory (DFT) calculations, are being used to investigate the conformational preferences of cyclopentane-based diols. For example, studies on cyclopentanol (B49286) and cyclopentane-1,2-diol have used these methods to determine the most stable conformations in solution, revealing the influence of intramolecular hydrogen bonding. core.ac.uk Such computational insights are crucial for understanding the reactivity and interaction of these molecules, which in turn informs the design of new catalysts and functional analogues. DFT has also been used to rationalize the thermodynamic stability of cis- and trans-isomers of cyclopentane-1,3-diol at different reaction temperatures during their synthesis. encyclopedia.pub

From a materials science perspective, cycloaliphatic diols are gaining attention as bio-based monomers for the synthesis of biodegradable polyesters. encyclopedia.pubresearchgate.net The five-membered ring of cyclopentane imparts unique properties to polymers, offering a different molecular architecture compared to the more common six-membered cyclohexane (B81311) ring, potentially leading to polyesters with moderate rigidity and crystallinity. encyclopedia.pubresearchgate.net The use of this compound as a monomer in condensation polymerization with various dicarboxylic acids could yield novel polyesters. nih.govyoutube.com The inherent asymmetry and functionality of this specific diol could lead to polymers with unique branching possibilities and material properties, such as improved thermal stability or tailored biodegradability, making them promising candidates for applications in medicine and sustainable packaging. mdpi.comacs.org

Q & A

Q. What are the established synthetic routes for 1-(hydroxymethyl)cyclopentan-1-ol, and how do reaction conditions influence yield?